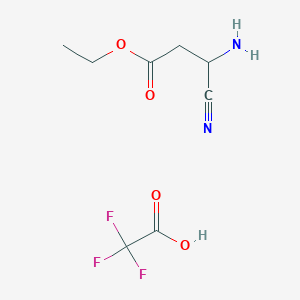

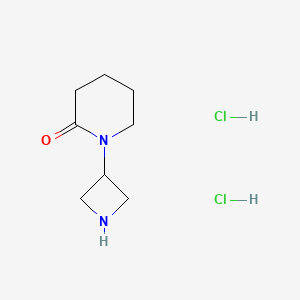

![molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6](/img/structure/B2749954.png)

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea” is a derivative of indole . Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .科学的研究の応用

Synthesis and Structural Analysis

The structural analysis of compounds related to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea reveals their potential for biological activity, emphasizing the importance of molecular geometry and intermolecular interactions. For example, a study on a related compound, featuring a planar indole component, highlighted its twisted conformation and involvement in hydrogen bonding, suggesting a framework for studying biological activity (S. M. Saharin et al., 2008).

Biochemical Applications

Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, demonstrating significant potency. This illustrates their potential as therapeutic agents in drug design, where the structural elements of indole play a critical role in enzyme inhibition (M. Nazir et al., 2018).

Antitumor Activities

Research on derivatives of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown promise in antitumor applications. A particular compound was synthesized and characterized, with its antitumor activity evaluated via MTT assay, demonstrating the utility of such molecules in cancer research (Ch Hu et al., 2018).

Chiral Separations in Analytical Chemistry

Urea derivatives have been utilized as stationary phases in high-performance liquid chromatography for enantiomer separations. This application underlines the versatility of urea derivatives in analytical chemistry, offering a method to resolve racemic mixtures based on the structure of the amino acid moiety (N. Ǒi et al., 1995).

Mechanistic Insights in Chemical Reactions

Studies on urea and its derivatives have provided insights into their reactivity and interaction mechanisms in various chemical contexts. For instance, the understanding of amide formation mechanisms in aqueous media using carbodiimide has implications for bioconjugation and the synthesis of biologically relevant molecules (N. Nakajima et al., 1995).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They are found in many natural products like indole alkaloids, and they are involved in various physiological processes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets would depend on the structure and properties of the compound and the target.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of molecular and cellular effects .

特性

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUYDMPXRZRBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)

![N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide](/img/structure/B2749876.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)

![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)